molecular formula C18H14FNO3S2 B12159117 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12159117
M. Wt: 375.4 g/mol
InChI Key: WRQZNJFBXJYKIP-SXGWCWSVSA-N
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Description

“(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but let’s break it down This compound belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a thiazolidine ring

  • Chemical Structure: : The compound’s structure consists of a thiazolidinone core with a fluorophenyl group and a 2,4-dimethoxybenzylidene moiety attached. The “5Z” indicates the geometry of the double bond in the side chain.

  • Synonyms: : It’s also known by other names, such as “5Z-2,4-dimethoxybenzylidene-3-(2-fluorophenyl)thiazolidin-4-one.”

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

    Thiazolidinone Formation:

Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for further investigations.

Chemical Reactions Analysis

    Reactivity: The compound is susceptible to various reactions due to its functional groups.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

    Targets: The compound may interact with enzymes, receptors, or cellular pathways.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of a thiazolidinone core, fluorophenyl group, and 2,4-dimethoxybenzylidene side chain sets it apart.

    Similar Compounds:

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C18H14FNO3S2

Molecular Weight

375.4 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14FNO3S2/c1-22-12-8-7-11(15(10-12)23-2)9-16-17(21)20(18(24)25-16)14-6-4-3-5-13(14)19/h3-10H,1-2H3/b16-9-

InChI Key

WRQZNJFBXJYKIP-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3F)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F)OC

Origin of Product

United States

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